BenzoylmesaconineHydrochloride
Description
Contextualization within Natural Product Alkaloid Chemistry
Benzoylmesaconine (B1261751) hydrochloride is classified as a norditerpenoid alkaloid. researchgate.net Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This compound is specifically a C19-diterpenoid alkaloid, a category known for its complex polycyclic structures. rsc.orgnih.gov These alkaloids are prominently found in plants of the Aconitum and Delphinium genera, which are part of the Ranunculaceae family. nih.govCurrent time information in Bangalore, IN.
The hydrochloride form of benzoylmesaconine indicates that it is a salt, which is often prepared to enhance the stability and solubility of the parent compound for research purposes. medchemexpress.com The natural source of benzoylmesaconine is primarily the roots of Aconitum species, such as Aconitum carmichaelii. science.govnih.gov These plants have a long history of use in traditional medicine, particularly in Asia. nih.govebi.ac.uk
Significance as a Monoester Norditerpenoid Alkaloid in Academic Inquiry
The chemical structure of benzoylmesaconine is a key aspect of its scientific significance. It is a monoester diterpenoid alkaloid, meaning it has one ester group in its structure. researchgate.net This is in contrast to the more toxic diester diterpenoid alkaloids, such as aconitine (B1665448), which are also found in Aconitum species. researchgate.net Benzoylmesaconine is, in fact, a hydrolysis product of mesaconitine (B191843). mdpi.com The process of boiling Aconitum roots, a traditional preparation method, facilitates the conversion of the more toxic diester alkaloids into their less toxic monoester counterparts like benzoylmesaconine. researchgate.netmdpi.com
The molecular structure of benzoylmesaconine hydrochloride has been elucidated through modern analytical techniques. Its cation possesses an aconitine carbon skeleton characterized by a complex arrangement of four six-membered rings and two five-membered rings. science.govthieme-connect.com This intricate structure presents a significant challenge and a point of interest for synthetic chemists. The compound typically appears as a white to off-white crystalline powder and is soluble in organic solvents, with limited solubility in water. medchemexpress.com Due to its well-defined structure and presence in processed Aconitum roots, benzoylmesaconine hydrochloride is utilized as a reference standard for the quality control of herbal preparations. frontiersin.orgnih.gov
Historical Scientific Investigations and Foundational Research on Benzoylmesaconine Hydrochloride
The scientific investigation of benzoylmesaconine is intrinsically linked to the long and complex history of research into Aconitum alkaloids. Plants from the Aconitum genus, known for centuries for both their therapeutic properties and their extreme toxicity, have been a subject of study since the 19th century. nih.govbiosynth.com Early research focused on the most abundant and highly toxic components, such as aconitine, with its initial discovery dating back to 1833 and its structure being fully elucidated in 1959.
The study of monoester alkaloids like benzoylmesaconine came later, as analytical techniques became more sophisticated. The development of methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) allowed for the separation, identification, and quantification of the various alkaloids present in Aconitum extracts. nih.gov These advancements were crucial in understanding the chemical transformations that occur during the traditional processing of Aconitum roots, highlighting the conversion of diester alkaloids to monoester alkaloids. researchgate.net
While a singular "discovery" paper for benzoylmesaconine is not prominent in historical records, its identification and characterization are the result of a cumulative effort by numerous research groups dedicated to the phytochemistry of the Aconitum genus over several decades. researchgate.net The focus on less toxic derivatives like benzoylmesaconine has been driven by the desire to understand the pharmacological properties of processed Aconitum preparations, which are considered safer for therapeutic use. researchgate.net Modern research continues to explore the chemistry and biological activities of these complex molecules, building upon a rich foundation of historical and phytochemical investigation.
Data Tables
Table 1: Chemical Properties of Benzoylmesaconine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C31H43NO10・HCl | rsc.org |
| Molecular Weight | 626.13 g/mol | rsc.org |
| Appearance | White to off-white crystalline powder | medchemexpress.com |
| CAS Number | 126266-38-4 | medchemexpress.com |
Table 2: Spectroscopic Data for Benzoylmesaconine Hydrochloride
| Spectroscopic Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR (CDCl₃, δ, p.p.m.) | 8.08 (d, 2H), 7.58 (t, 1H), 7.45 (t, 2H), 5.01 (d, 1H), 4.58 (d, 1H), 4.17 (t, 2H), 3.70 (s, 3H), 3.57 (d, 2H), 3.39 (t, 2H), 3.30–3.34 (m, 15H), 3.21 (d, 1H), 2.94 (s, 3H), 2.56 (s, 2H), 2.40 (d, 2H), 2.23 (t, 2H), 1.81 (d, 1H), 1.56 (d, 1H) | science.govthieme-connect.com |
Properties
Molecular Formula |
C31H46ClNO11 |
|---|---|
Molecular Weight |
644.1 g/mol |
IUPAC Name |
[3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C31H43NO10.ClH.H2O/c1-32-14-27(15-38-2)18(33)11-19(39-3)30-17-12-28(35)20(40-4)13-29(36,21(24(30)32)22(41-5)23(27)30)31(17,37)26(28)42-25(34)16-9-7-6-8-10-16;;/h6-10,17-24,26,33,35-37H,11-15H2,1-5H3;1H;1H2 |
InChI Key |
XRTSTRVVIFSUJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5(C6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl |
Origin of Product |
United States |
Isolation and Synthetic Approaches to Benzoylmesaconine Hydrochloride
Methodologies for Isolation and Purification from Botanical Sources
Benzoylmesaconine (B1261751) is naturally present in various Aconitum species, often alongside its parent diester alkaloids. Its isolation is a multi-step process involving extraction and sophisticated chromatographic techniques to separate it from a complex mixture of similar compounds.
The initial step typically involves the extraction of total alkaloids from the plant material, usually the roots. Powdered roots of species like Aconitum carmichaelii are extracted using solvents such as 50% ethanol (B145695) with sonication. nih.gov Following this, a liquid-liquid extraction is employed. The crude extract is acidified and then basified (e.g., with ammonia (B1221849) solution) to liberate the free alkaloids, which are then extracted into an organic solvent mixture, such as diethyl ether and ethyl acetate (B1210297). nih.gov This procedure achieves a high recovery rate for benzoylmesaconine, reported to be approximately 96.95%. nih.gov
Purification of the crude alkaloid extract is predominantly achieved through various forms of chromatography. High-Performance Liquid Chromatography (HPLC) is a principal method for both analytical quantification and preparative isolation. An optimized HPLC method for determining benzoylmesaconine uses a reversed-phase C18 column with a gradient elution system. nih.govnih.govnih.gov The mobile phase typically consists of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine), which allows for clear separation of benzoylmesaconine from other components. nih.govnih.govnih.gov
For larger-scale preparative separation, counter-current chromatography (CCC) has proven highly effective. numberanalytics.com Specifically, pH-zone-refining CCC is a powerful technique for separating C19-diterpenoid alkaloids from Aconitum extracts. Current time information in Bangalore, IN.acs.org This method utilizes a two-phase solvent system, such as petroleum ether–ethyl acetate–methanol (B129727)–water, with a pH gradient created by adding triethylamine (B128534) to the stationary phase and hydrochloric acid to the mobile phase. Current time information in Bangalore, IN.acs.org This allows for the separation of multiple alkaloids, including those structurally similar to benzoylmesaconine, in a single run with high purity. While benzoylmesaconine itself was not the primary target in some cited studies, the successful isolation of related compounds like mesaconitine (B191843) and hypaconitine (B608023) demonstrates the method's applicability. acs.org In one study, 34.79 mg of benzoylmesaconine (98.67% purity) was successfully obtained from a 400.01 mg crude extract of processed aconite roots using a high-speed counter-current chromatography method. researchgate.net
The table below summarizes typical chromatographic conditions used for the isolation and analysis of benzoylmesaconine and related alkaloids.
| Chromatographic Technique | Stationary Phase | Mobile Phase System | Target Alkaloid(s) | Reference |
| High-Performance Liquid Chromatography (HPLC) | RP-C18 Column | Gradient of acetonitrile and aqueous 0.1% phosphoric acid (pH 3.0) | Benzoylmesaconine | nih.govnih.gov |
| pH-Zone-Refining Counter-Current Chromatography | Two-phase: petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) | Upper phase with 10 mM triethylamine; Lower phase with 10 mM hydrochloric acid | Mesaconitine, Hypaconitine, Deoxyaconitine | acs.org |
| Ultra-Fast Liquid Chromatography (UFLC) | Venusil MP C18 Column | Gradient of 0.1% formic acid–methanol in water | Benzoylmesaconine | researchgate.net |
| Ultra-Performance Liquid Chromatography (UPLC) | Acquity UPLC BEH C18 Column | Gradient of 2 micromolar ammonium (B1175870) acetate and 100% acetonitrile | Benzoylmesaconine | acs.org |
Semi-synthetic Derivation Pathways of Benzoylmesaconine Hydrochloride from Related Alkaloids
Benzoylmesaconine is a monoester alkaloid that is structurally related to more complex and toxic diester alkaloids, such as mesaconitine and aconitine (B1665448). The primary pathway for deriving benzoylmesaconine is through the selective hydrolysis of these parent compounds. This conversion is not only a laboratory procedure but also a key transformation that occurs during the traditional processing of Aconitum roots to reduce their toxicity. nih.govnih.gov
The chemical conversion involves a two-step hydrolysis process:
Deacetylation: The diester alkaloids first lose their acetyl group at the C8 position. For instance, mesaconitine is deacetylated at C8 to yield benzoylmesaconine. nih.gov This reaction can be induced by heating, boiling, or steaming the raw plant material. nih.govresearchgate.net The process effectively converts highly toxic diester alkaloids into less toxic monoester alkaloids. nih.gov
Debenzoylation: Further hydrolysis can remove the benzoyl group at the C14 position, converting the monoester alkaloid (e.g., benzoylmesaconine) into an even less toxic amino alcohol alkaloid (e.g., mesaconine). nih.gov
This stepwise hydrolysis explains why processed aconite roots contain a higher concentration of benzoylmesaconine compared to the raw plant material. researchgate.net The reaction is essentially a detoxification pathway, whether achieved through controlled processing or as a metabolic process in the body. nih.govresearchgate.net Laboratory methods can replicate this by heating the parent alkaloid in water or treating it with a dilute acid or alkali solution for several hours. nih.gov For example, studies on the hydrolysis of aconitine show that heating in water produces benzoylaconine (B606023) (the aconitine analog of benzoylmesaconine) and subsequently aconine. researchgate.net The same principle applies to the conversion of mesaconitine to benzoylmesaconine.
The general reaction scheme for the derivation from mesaconitine is summarized below:
| Starting Material | Reaction | Primary Product | By-product | Reference |
| Mesaconitine | Hydrolysis (e.g., heating in water/alkali) | Benzoylmesaconine | Acetic Acid | nih.govnih.gov |
| Benzoylmesaconine | Further Hydrolysis | Mesaconine (B8520833) | Benzoic Acid | nih.gov |
Total Synthesis Strategies and Feasibility Studies for Benzoylmesaconine Hydrochloride Analogs
The total synthesis of C19-diterpenoid alkaloids like benzoylmesaconine represents a formidable challenge in organic chemistry due to their complex, highly oxygenated, and densely functionalized polycyclic structures. While the total synthesis of benzoylmesaconine itself remains unreported, extensive research into the synthesis of the core aconitine skeleton and related analogs provides insight into the feasibility and potential strategies. vulcanchem.com
Synthetic efforts targeting this class of molecules must address the construction of the unique hexacyclic 6/7/5/6/6/5-membered ring system and the precise installation of numerous stereocenters. acs.org Key strategies that have been successfully employed in the synthesis of related alkaloids such as neofinaconitine and talatisamine (B1682923) include:
Diels-Alder Reactions: This cycloaddition strategy is often used to construct key portions of the polycyclic framework. For instance, a modular approach to the aconitine skeleton involved two separate Diels-Alder reactions to assemble complex fragments before they were coupled. nih.govnih.gov
Radical Cyclizations: These reactions are effective for forming challenging carbon-carbon bonds to close the intricate ring systems. The synthesis of the hexacyclic skeleton of aconitine alkaloids has been achieved using a radical cyclization to form the crucial C7–C8 bond. nih.gov
Rearrangement Reactions: Wagner-Meerwein rearrangements have been pivotal in constructing the characteristic bicyclo[3.2.1] system found within the aconitine core from more accessible bicyclo[2.2.2] precursors. nih.govacs.org
The feasibility of synthesizing benzoylmesaconine or its analogs is dependent on overcoming these significant hurdles. A unified synthetic strategy that could provide access to various subfamilies of diterpenoid alkaloids from a common intermediate is a major goal in the field. nih.gov Such an approach would involve creating a central framework, like the hetidine or atisine (B3415921) skeleton, which could then be chemically modified in late-stage reactions to produce a variety of natural products, potentially including benzoylmesaconine. acs.orgnih.gov These synthetic studies not only demonstrate the complexity of the target molecule but also pave the way for creating unique derivatives and analogs that are not available from natural sources, which could be used for further scientific investigation. acs.orgnih.gov
Structural Elucidation and Stereochemical Analyses of Benzoylmesaconine Hydrochloride
Spectroscopic Characterization Techniques for Benzoylmesaconine (B1261751) Hydrochloride Structure Elucidation
While the structure of 14-benzoylmesaconine was previously suggested based on mass spectrometry data, detailed NMR and crystal structure data were later reported for its hydrochloride salt, specifically as a mono-methanol solvate. iucr.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For benzoylmesaconine hydrochloride, both ¹H and ¹³C NMR have been used to assign the protons and carbons within its intricate polycyclic system. iucr.orgnih.gov The chemical shifts observed in the NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for the precise mapping of the molecular structure.
Below are the reported ¹H and ¹³C NMR spectral data for benzoylmesaconine hydrochloride in deuterated chloroform (B151607) (CDCl₃). iucr.orgnih.gov
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|
| 8.08 | d | 2H |
| 7.58 | t | 1H |
| 7.45 | t | 2H |
| 5.01 | d | 1H |
| 4.58 | d | 1H |
| 4.17 | t | 2H |
| 3.70 | s | 3H |
| 3.57 | d | 2H |
| 3.39 | t | 2H |
| 3.30–3.34 | m | 15H |
| 3.21 | d | 1H |
| 2.94 | s | 3H |
| 2.56 | s | 2H |
| 2.40 | d | 2H |
| 2.23 | t | 2H |
| 1.81 | d | 1H |
¹³C NMR Data
| Chemical Shift (δ, ppm) |
|---|
| 167.88 |
| 134.45 |
| 131.68 |
| 131.20 |
| 129.66 |
| 93.60 |
| 83.20 |
| 81.48 |
| 80.90 |
| 79.15 |
| 78.38 |
| 76.36 |
| 70.79 |
| 68.38 |
| 62.44 |
| 59.67 |
| 58.76 |
| 55.76 |
| 53.13 |
| 52.06 |
| 50.07 |
| 45.55 |
| 44.86 |
| 43.76 |
| 42.20 |
| 41.91 |
| 37.41 |
Mass spectrometry (MS) is another vital tool, used to determine the molecular weight and elemental formula of a compound. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for analyzing complex mixtures and confirming the identity of compounds like benzoylmesaconine hydrochloride in various samples. scirp.orgnih.govnih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C₃₁H₄₃NO₁₀·HCl. fujifilm.com
Infrared (IR) spectroscopy complements these techniques by identifying the functional groups present in the molecule. researchgate.net The IR spectrum of benzoylmesaconine hydrochloride would show characteristic absorption bands for hydroxyl (O-H), amine (N-H), carbonyl (C=O), and ether (C-O) groups, consistent with its known structure.
Crystallographic Studies and Conformational Analysis of Benzoylmesaconine Hydrochloride
X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of 14-benzoylmesaconine hydrochloride has been determined as a methanol (B129727) monosolvate. iucr.orgnih.gov This analysis confirmed the aconitine-type carbon skeleton and provided exact bond lengths and angles. nih.gov
The crystallographic data reveals a complex polycyclic structure. The cation of the compound possesses an aconitine (B1665448) carbon skeleton composed of four six-membered rings and two five-membered rings. iucr.orgnih.gov In the asymmetric unit of the crystal, there is one cation (protonated at the amine nitrogen atom), one chloride anion, and one methanol solvate molecule. nih.gov
A summary of the crystallographic data for 14-benzoylmesaconine hydrochloride methanol monosolvate is presented below. iucr.orgnih.gov
Crystallographic Data
| Parameter | Value |
|---|---|
| Formula | C₃₁H₄₄NO₁₀⁺·Cl⁻·CH₄O |
| Molecular Weight | 658.16 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.919 (3) |
| b (Å) | 15.748 (3) |
| c (Å) | 16.045 (3) |
| V (ų) | 3264.2 (11) |
| Z | 4 |
| Temperature (K) | 123 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.18 |
| R[F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.151 |
Investigation of Isomeric Forms and Stereochemical Relationships of Benzoylmesaconine Hydrochloride
The biological activity of complex molecules like norditerpenoid alkaloids is highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms, or absolute configuration, is crucial. The crystallographic analysis of benzoylmesaconine hydrochloride definitively established its absolute stereochemistry. nih.gov The Flack parameter, a value derived from X-ray diffraction data on a non-centrosymmetric crystal, was determined to be -0.01 (11). iucr.orgnih.gov A value close to zero provides confidence in the assignment of the correct enantiomer, thus confirming the absolute configuration of the molecule. nih.gov
The study of stereochemical relationships is critical in this class of alkaloids. For instance, research into related norditerpenoid alkaloids has shown that stereochemical modifications, such as changing the configuration of a substituent, can significantly alter the molecule's stability and interaction with biological targets. acs.org The stereochemistry at various carbon atoms (e.g., C1, C14, C16) in the aconitine skeleton influences the biological effects. rsc.org While specific isomeric forms of benzoylmesaconine hydrochloride are not extensively detailed in the cited literature, the analytical methods used, such as HPLC, are capable of separating and distinguishing between different isomers within the Aconitum alkaloid family. nih.govresearchgate.net
Biosynthetic Pathways of Benzoylmesaconine Hydrochloride
Precursor Compounds in Norditerpenoid Alkaloid Biosynthesis Relevant to Benzoylmesaconine (B1261751) Hydrochloride
The journey to synthesizing complex norditerpenoid alkaloids like benzoylmesaconine begins with simple, universal precursors from primary metabolism. The biosynthesis of the core C20-diterpenoid skeleton follows the terpenoid pathway. rsc.org
The initial building block is isopentenyl pyrophosphate (IPP), which is primarily produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. rsc.org An isomerase converts IPP into its allylic isomer, dimethylallyl pyrophosphate (DMAPP). rsc.org Through the action of geranylgeranyl pyrophosphate synthase, three molecules of IPP are sequentially added to one molecule of DMAPP to form the C20 compound geranylgeranyl pyrophosphate (GGPP). rsc.org
GGPP represents a critical branch point and the committed precursor for all diterpenoids. The formation of the characteristic polycyclic structure of aconitine-type alkaloids begins with the cyclization of GGPP. This is a two-step process catalyzed by diterpene synthases:
ent-Copalyl Diphosphate (B83284) Synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). rsc.orgresearchgate.net
ent-Kaurene (B36324) Synthase (KS): ent-CPP is then further cyclized by KS to produce ent-kaurene, a tetracyclic diterpene hydrocarbon that serves as the fundamental scaffold for aconitine-type alkaloids. rsc.orgresearchgate.net
While ent-kaurene is the precursor for the aconitine-type alkaloids, another isomer, ent-atisane, is the precursor for atisine-type alkaloids, also found in Aconitum species. rsc.org
Table 1: Key Precursor Compounds in Benzoylmesaconine Biosynthesis
| Compound Name | Molecular Formula | Role in Pathway |
| Isopentenyl Pyrophosphate (IPP) | C₅H₁₂O₇P₂ | Basic C5 building block of terpenoids. rsc.org |
| Geranylgeranyl Pyrophosphate (GGPP) | C₂₀H₃₆O₇P₂ | C20 precursor to all diterpenoids, formed from IPP and DMAPP. rsc.org |
| ent-Copalyl Diphosphate (ent-CPP) | C₂₀H₃₄O₇P₂ | Bicyclic intermediate formed from the cyclization of GGPP. rsc.orgresearchgate.net |
| ent-Kaurene | C₂₀H₃₂ | Tetracyclic diterpene skeleton, the foundational scaffold for aconitine-type alkaloids. rsc.org |
Enzymatic Transformations and Key Intermediates in Benzoylmesaconine Hydrochloride Formation
The conversion of the simple ent-kaurene skeleton into the highly oxygenated and structurally complex C19-norditerpenoid alkaloid, benzoylmesaconine, requires a cascade of enzymatic modifications. These transformations involve extensive tailoring reactions that create the final intricate structure. nih.gov The loss of one carbon atom to become a C19 "norditerpenoid" alkaloid occurs during this process. bath.ac.uk
Key enzyme families implicated in this pathway through transcriptomic studies of Aconitum species include:
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for a wide array of oxidative reactions, including hydroxylations at various specific positions on the alkaloid core. researchgate.netnih.gov These modifications are critical for creating the functional groups necessary for subsequent reactions and for the molecule's final structure.
O-methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group, typically from S-adenosyl methionine, to hydroxyl groups on the alkaloid skeleton, forming the characteristic methoxy (B1213986) groups of benzoylmesaconine. nih.gov
BAHD Acyltransferases: This family of enzymes is crucial for the esterification of the alkaloid core. nih.gov It is speculated that members of the Va subfamily are responsible for the benzoylation at the C-14 position, utilizing benzoyl-CoA as the acyl donor to form the benzoyl ester. researchgate.netnih.gov
Benzoylmesaconine is a monoester alkaloid. It is structurally related to diester-diterpenoid alkaloids (DDAs) like Mesaconitine (B191843). nih.gov Mesaconitine features an acetyl group at the C-8 position and a benzoyl group at the C-14 position. Benzoylmesaconine lacks the C-8 acetyl group. thieme-connect.com The biosynthesis within the plant generates these various forms, and the hydrolysis of the C-8 ester bond on mesaconitine to yield benzoylmesaconine is a key transformation. nih.govrsc.org While this hydrolysis is well-known to occur during the heating and processing of Aconitum roots, these monoester forms are also present as natural products within the plant. nih.govthieme-connect.comacs.org
Table 2: Key Intermediates and Enzymes in Benzoylmesaconine Formation
| Name | Type | Function / Description |
| Mesaconitine | Key Intermediate (C19-DDA) | A diester-diterpenoid alkaloid that is a direct biosynthetic precursor to benzoylmesaconine. nih.govthieme-connect.com |
| Cytochrome P450s (CYPs) | Enzyme Family | Catalyze extensive and stereospecific oxidations and hydroxylations of the diterpenoid skeleton. researchgate.netnih.gov |
| O-methyltransferases (OMTs) | Enzyme Family | Responsible for the addition of methoxy groups to the alkaloid structure. nih.gov |
| BAHD Acyltransferases | Enzyme Family | Catalyze the formation of ester groups, including the key benzoyl group at the C-14 position. nih.gov |
Genetic and Environmental Factors Influencing Benzoylmesaconine Hydrochloride Biosynthesis in Aconitum Species
The production and accumulation of benzoylmesaconine and related alkaloids in Aconitum plants are not constant but are influenced by a complex interplay of genetic programming and environmental conditions.
Genetic Factors Advances in transcriptomic analysis of Aconitum species such as A. carmichaelii and A. pendulum have identified numerous candidate genes believed to be involved in the diterpenoid alkaloid biosynthetic pathway. researchgate.netnih.gov Studies have successfully found genes encoding the early pathway enzymes like ent-copalyl diphosphate synthases and ent-kaurene synthases. researchgate.net Furthermore, dozens of genes encoding modifying enzymes like CYPs, OMTs, and BAHD acyltransferases have been identified. researchgate.netnih.gov Co-expression network analyses have established significant correlations between the expression levels of specific enzyme genes and the accumulation of certain diterpenoid alkaloids, providing a foundation for understanding the genetic regulation of their production. nih.gov
Additionally, many Aconitum species exhibit polyploidy, which is a state of having more than two complete sets of chromosomes. nih.gov This whole-genome duplication can provide a genetic advantage, allowing for greater adaptability to harsh environmental conditions and potentially enhancing the expression of genes involved in secondary metabolite production as a defense mechanism. nih.gov
Environmental Factors The environment in which an Aconitum plant grows has a profound impact on its chemical profile.
Geographical Origin and Altitude: Studies have demonstrated that the content of various alkaloids, including benzoylmesaconine, can vary significantly depending on the geographical location where the plant was grown. mdpi.com Factors that change with altitude, such as temperature, precipitation, light intensity, and soil conditions, create complex environmental pressures that alter plant physiology and secondary metabolism. mdpi.comsmolecule.com Research on the lateral roots of Aconitum carmichaelii (Fuzi) showed that the ratio of benzoylmesaconine to its precursor mesaconitine was closely related to the geographical origin. mdpi.com
Preclinical Pharmacological Investigations of Benzoylmesaconine Hydrochloride
In Vitro Cellular Mechanism Studies
Anti-Inflammatory Signaling Pathway Modulation Research
Benzoylmesaconine (B1261751) (BMA) has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. biolifesas.orgresearchgate.net Research using lipopolysaccharide (LPS)-activated RAW264.7 macrophages has been instrumental in clarifying these mechanisms. biolifesas.orgresearchgate.net
In these cellular models, BMA has been shown to significantly decrease the production of pro-inflammatory cytokines and mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). biolifesas.orgnih.gov Furthermore, it inhibits the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), both of which are key players in the inflammatory cascade. biolifesas.orgnih.gov This inhibition is achieved by suppressing the protein and mRNA levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). biolifesas.org
The underlying molecular mechanism for these anti-inflammatory effects lies in the ability of BMA to suppress the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. biolifesas.orgresearchgate.net In unstimulated macrophages, NF-κB is held in an inactive state in the cytosol by its inhibitory protein, IκB. researchgate.net Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. biolifesas.orgresearchgate.net Studies have shown that BMA treatment significantly suppresses the LPS-induced phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of p65. biolifesas.org
Simultaneously, BMA affects the MAPK pathway, which is also crucial in regulating the inflammatory response. researchgate.net Specifically, BMA has been observed to inhibit the LPS-induced phosphorylation of c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). biolifesas.org By targeting both the NF-κB and MAPK pathways, benzoylmesaconine hydrochloride demonstrates a multi-faceted approach to dampening the inflammatory response at the cellular level. rsc.orgbiolifesas.org
| Key Inflammatory Mediator | Effect of Benzoylmesaconine (BMA) | Signaling Pathway(s) Involved |
| IL-1β, IL-6, TNF-α | Decreased Production | NF-κB, MAPK |
| PGE2, NO | Decreased Production | NF-κB, MAPK |
| COX-2, iNOS | Inhibited Protein and mRNA Levels | NF-κB, MAPK |
| IκBα | Suppressed Phosphorylation and Degradation | NF-κB |
| p65 | Inhibited Nuclear Translocation | NF-κB |
| JNK, p38, ERK | Suppressed Phosphorylation | MAPK |
Investigations into Cellular Immunological Activities
Beyond its direct anti-inflammatory effects, benzoylmesaconine has been shown to possess specific cellular immunological activities. biolifesas.org Research has indicated that it can influence the adaptive immune response, a critical component of the body's defense system. researchgate.net
One of the key findings in this area is the ability of benzoylmesaconine to promote the generation of CD4+ T cells. researchgate.net CD4+ T cells, also known as helper T cells, play a central role in orchestrating the immune response by activating other immune cells such as B cells and cytotoxic T cells. researchgate.net In studies involving thermally injured mice, which exhibit impaired resistance to infections, treatment with benzoylmesaconine was shown to restore this resistance. researchgate.net This restoration of immune function was linked to the generation of CD4+ T cells, as demonstrated by the fact that burned mice inoculated with CD4+ T cells from benzoylmesaconine-treated mice were able to resist infections. researchgate.net These findings suggest that benzoylmesaconine can modulate cellular immunity by enhancing the CD4+ T cell response. researchgate.net
Antiviral and Antifungal Activity Research at the Cellular Level
Preclinical studies have also explored the antiviral and antifungal properties of benzoylmesaconine. rsc.orgbiolifesas.org This research has primarily focused on its ability to enhance the host's immune response to pathogens rather than directly inhibiting their growth. researchgate.net
In studies with thermally injured mice, which are significantly more susceptible to infections, benzoylmesaconine treatment improved resistance against Herpes Simplex Virus type 1 (HSV-1) and Candida albicans. researchgate.net It is important to note that benzoylmesaconine did not exhibit direct inhibitory effects on the in vitro growth of these pathogens, nor did it directly reduce their viability. researchgate.net This suggests that its antiviral and antifungal activities are mediated through the modulation of the host's immune system. researchgate.net The improved resistance to these pathogens in the animal models was attributed to the generation of CD4+ T cells, highlighting a link between its immunological and antimicrobial activities. researchgate.net
In Vivo Animal Model Research
Analgesic Efficacy Studies in Established Pain Models
The analgesic properties of benzoylmesaconine (BM) have been evaluated in various animal models of pain, demonstrating its potential as a pain-relieving agent. biolifesas.org These studies have often compared its efficacy to that of traditional herbal preparations containing Aconitum alkaloids. biolifesas.org
| Animal Model | Pain Induction Method | Effect of Benzoylmesaconine (BM) |
| Mouse | Acetic Acid-Induced Writhing | Significantly Depressed Writhing |
| Rat | Repeated Cold Stress (RCS) Paw Pressure Test | Significantly Increased Pain Threshold |
Gastrointestinal Motility Regulation Research in Animal Models
Recent research has shed light on the effects of benzoylmesaconine (identified as BAC in the study) on gastrointestinal motility, particularly in the context of slow transit constipation (STC). biolifesas.org A study utilizing a loperamide-induced STC rat model investigated the therapeutic potential of benzoylmesaconine. biolifesas.org
In this model, benzoylmesaconine treatment was found to improve the intestinal propulsion rate, as measured by the intestinal charcoal powder propulsion assay. biolifesas.org This indicates a prokinetic effect, suggesting that it can enhance the movement of contents through the intestines. Pathological symptoms associated with STC in the colon were also alleviated following treatment with benzoylmesaconine, as observed through hematoxylin-eosin staining of colon tissue. biolifesas.org
The study further delved into the potential mechanisms underlying these effects. It was found that in the loperamide-treated rats, the concentrations of 5-hydroxytryptamine (5-HT) in both the serum and colon tissues were decreased. biolifesas.org 5-HT is a crucial neurotransmitter and signaling molecule in the regulation of gastrointestinal motility. Benzoylmesaconine treatment was shown to restore the levels of 5-HT. biolifesas.org Additionally, the expression of 5-HT receptor 3 (5-HT3R) and 5-HT receptor 4 (5-HT4R) was also decreased in the STC model, and benzoylmesaconine treatment helped in their restoration. biolifesas.org The study also noted that benzoylmesaconine improved the composition of the gut microbiota, which was altered in the constipated rats. biolifesas.org These findings collectively suggest that benzoylmesaconine can alleviate symptoms of slow transit constipation by modulating the 5-HT signaling system and gut microbiota. biolifesas.org
| Parameter | Effect of Loperamide (STC Model) | Effect of Benzoylmesaconine Treatment |
| Intestinal Propulsion Rate | Decreased | Improved |
| Pathological Symptoms in Colon | Present | Alleviated |
| 5-HT Levels (Serum and Colon) | Decreased | Restored |
| 5-HT3R and 5-HT4R Expression | Decreased | Restored |
| Gut Microbiota Composition | Altered | Improved |
Investigations in Specific Organ-System Dysregulation Models
Preclinical research into the pharmacological activities of benzoylmesaconine hydrochloride has been conducted, frequently in the context of its role as a constituent of traditional medicinal formulations like Shenfu injection. These investigations have predominantly centered on the cardiovascular system. In contrast, there is a notable scarcity of specific preclinical data concerning the effects of benzoylmesaconine hydrochloride on renal, hepatic, and respiratory system dysregulation models.
Benzoylmesaconine is recognized as an active alkaloid within Shenfu injection, which has been evaluated for its potential therapeutic applications in cardiovascular diseases. frontiersin.orgresearchgate.net Preclinical evidence suggests that benzoylmesaconine possesses both cardiotonic and anti-inflammatory properties. nih.govnih.gov
Myocardial Ischemia and Heart Failure Models
Studies utilizing rat models of ischemic heart failure, induced by the ligation of the left anterior descending coronary artery, have provided insights into the potential cardioprotective effects of preparations containing benzoylmesaconine. In one such study, the administration of Shenfu injection over a seven-week period resulted in a notable improvement in the survival rate of the treated animals when compared to the untreated model group. frontiersin.org A key finding from this research was the significant inhibition of the increase in serum levels of cardiac troponin T (cTnT), a sensitive biomarker for myocardial injury, in the rats treated with Shenfu injection. frontiersin.org
Further research on rat models of myocardial ischemia combined with psychological stress has underscored the importance of mitigating factors that contribute to myocardial injury, although benzoylmesaconine was not individually assessed in this particular dual-stressor model. nih.gov The consensus from a variety of preclinical models indicates that the reduction of inflammatory responses and the protection of cardiomyocytes are crucial for alleviating the damage caused by myocardial ischemia/reperfusion. anatoljcardiol.comfrontiersin.org
Cardiac Electrophysiology and Arrhythmia Models
While extensive preclinical investigations specifically detailing the cardiac electrophysiological effects of benzoylmesaconine hydrochloride are limited, research on related Aconitum alkaloids offers some context. nih.govug.edu.gh It is known that different Aconitum alkaloids can have opposing effects, with some being arrhythmogenic and others demonstrating anti-arrhythmic potential. ug.edu.gh For example, the aconitine-like compound, TJN-505, has been shown to effectively suppress various types of ventricular and atrial arrhythmias in canine models, suggesting that related compounds might also modulate cardiac ion channels. nih.gov A critical component of preclinical cardiac safety assessment is the evaluation of a compound's impact on the cardiac action potential duration (APD90), as this can help predict the risk of arrhythmias such as torsade de pointes. nih.govunige.net
Hemodynamic and Blood Pressure Models
Direct preclinical evidence regarding the specific influence of benzoylmesaconine hydrochloride on blood pressure is sparse. An older study indicated that at the dose tested, benzoylmesaconine did not exert an effect on blood pressure. sci-hub.se More recent studies on complex traditional medicine formulations containing a variety of active compounds have reported effects on blood pressure in hypertensive rat models; however, the precise contribution of benzoylmesaconine to these effects has not been isolated. biomedpharmajournal.org
Interactive Data Table: Preclinical Effects of Shenfu Injection (containing Benzoylmesaconine) in a Rat Model of Ischemic Heart Failure
| Parameter | Model Group Outcome | Shenfu Injection (12 ml/kg) Treated Group Outcome | Inferred Effect of Treatment | Reference |
|---|---|---|---|---|
| Survival Rate | Significantly decreased | Survival rate >80% | Enhanced survival | frontiersin.org |
| Serum cTnT Levels | Significantly increased | Increase was significantly inhibited | Reduction in myocardial injury | frontiersin.org |
A thorough review of the available scientific literature reveals a significant lack of specific preclinical studies investigating the pharmacological effects of benzoylmesaconine hydrochloride in established models of renal dysregulation.
There is a notable absence of specific preclinical data concerning the effects of benzoylmesaconine hydrochloride in the context of hepatic dysregulation models.
Specific preclinical research examining the effects of benzoylmesaconine hydrochloride within models of respiratory system dysregulation is not readily found in the current body of scientific literature.
Molecular Mechanism of Action Studies for Benzoylmesaconine Hydrochloride
Receptor and Enzyme Interaction Profiling
While Benzoylmesaconine (B1261751) is noted for its analgesic and anti-inflammatory activities, detailed receptor interaction profiles from comprehensive screening assays are not extensively documented in current literature. The primary focus of molecular mechanism studies has been on its interaction with key enzymes involved in the inflammatory cascade.
Enzyme Interaction: Preclinical research has identified that Benzoylmesaconine exerts a significant inhibitory effect on pro-inflammatory enzymes. Specifically, its activity has been characterized against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In studies using lipopolysaccharide (LPS)-activated macrophage cell lines, treatment with Benzoylmesaconine resulted in a marked decrease in both the protein and mRNA expression levels of COX-2 and iNOS. This dual inhibition is critical, as COX-2 is responsible for the synthesis of prostaglandins (B1171923) (like PGE2), and iNOS produces large quantities of nitric oxide (NO), both of which are key mediators of inflammation and pain. The suppression of these enzymes is a central component of the compound's anti-inflammatory effect.
The table below summarizes the observed enzyme interactions for Benzoylmesaconine.
| Enzyme Target | Effect of Benzoylmesaconine | Downstream Consequence |
| Cyclooxygenase-2 (COX-2) | Inhibition of protein and mRNA expression | Decreased production of Prostaglandin (B15479496) E2 (PGE2) |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of protein and mRNA expression | Decreased production of Nitric Oxide (NO) |
Elucidation of Intracellular Signaling Pathways Modulated by Benzoylmesaconine Hydrochloride
Benzoylmesaconine's anti-inflammatory effects are mediated through the modulation of critical intracellular signaling pathways that are activated during an inflammatory response. Studies have demonstrated that its mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In LPS-stimulated macrophages, Benzoylmesaconine was found to significantly inhibit this pathway. Its intervention occurs at several key points: it suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Benzoylmesaconine effectively prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking it from activating the transcription of target genes for pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
MAPK Pathway: The MAPK pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is another crucial regulator of inflammation. Research has shown that Benzoylmesaconine treatment significantly suppresses the LPS-induced phosphorylation of JNK, p38, and ERK. By inhibiting the activation of these kinases, Benzoylmesaconine blocks the downstream signaling events that contribute to the expression of inflammatory mediators.
These findings indicate that the anti-inflammatory properties of Benzoylmesaconine are a result of its ability to suppress two major signaling pathways required for the full expression of an inflammatory response.
The table below details the specific effects of Benzoylmesaconine on components of these signaling pathways.
| Signaling Pathway | Key Protein/Component | Effect of Benzoylmesaconine Treatment |
| NF-κB | Phosphorylation of IκBα | Suppressed |
| Degradation of IκBα | Suppressed | |
| Nuclear Translocation of p65 | Suppressed | |
| MAPK | Phosphorylation of JNK | Suppressed |
| Phosphorylation of p38 | Suppressed | |
| Phosphorylation of ERK | Suppressed |
Target Identification and Validation Approaches in Preclinical Research
The identification and validation of Benzoylmesaconine's molecular targets and its effects on signaling pathways have been achieved through a range of established preclinical research methodologies. These approaches, primarily conducted in vitro using macrophage cell lines like RAW264.7, have provided the foundational evidence for its mechanism of action.
Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been employed to quantify the production of pro-inflammatory cytokines and mediators. Studies have used ELISA to demonstrate that Benzoylmesaconine treatment significantly reduces the secretion of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2) from LPS-stimulated cells.
Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Assays: To validate the effect on iNOS activity and general oxidative stress, specific assays measuring the levels of NO and ROS were utilized. These assays confirmed that Benzoylmesaconine decreases the production of these inflammatory mediators.
Quantitative Real-Time PCR (qPCR): To determine if the inhibition of inflammatory mediators occurred at the level of gene expression, qPCR was used. This method validated that Benzoylmesaconine reduces the mRNA levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α, confirming a transcriptional level of regulation.
Western Blot Analysis: This protein analysis technique was crucial for validating the impact on the NF-κB and MAPK signaling pathways. Western blots showed that Benzoylmesaconine treatment decreased the expression of iNOS and COX-2 proteins and, importantly, inhibited the phosphorylation of key signaling proteins including IκBα, JNK, p38, and ERK.
Immunofluorescence: To visually confirm the inhibition of NF-κB activation, immunofluorescence microscopy was used. This approach allowed researchers to observe that Benzoylmesaconine treatment prevents the translocation of the p65 subunit from the cytoplasm to the nucleus in stimulated macrophages.
The following table summarizes the preclinical methods used to validate the molecular targets of Benzoylmesaconine.
| Experimental Method | Purpose in Benzoylmesaconine Research | Key Findings |
| ELISA | Quantify protein levels of secreted cytokines and mediators. | Reduced levels of IL-1β, IL-6, TNF-α, and PGE2. |
| NO/ROS Assays | Measure levels of inflammatory mediators. | Decreased production of Nitric Oxide and Reactive Oxygen Species. |
| qPCR | Quantify gene expression (mRNA levels) of target proteins. | Reduced mRNA expression of iNOS, COX-2, IL-1β, IL-6, TNF-α. |
| Western Blot | Detect expression and phosphorylation status of target proteins. | Reduced protein levels of iNOS, COX-2; Decreased phosphorylation of IκBα, JNK, p38, ERK. |
| Immunofluorescence | Visualize the subcellular location of target proteins. | Inhibition of the nuclear translocation of NF-κB p65. |
Structure Activity Relationship Sar Studies of Benzoylmesaconine Hydrochloride and Its Derivatives
Systematic Chemical Modification of the Benzoylmesaconine (B1261751) Hydrochloride Scaffold
The C19-diterpenoid alkaloid scaffold, to which benzoylmesaconine belongs, offers several sites for systematic chemical modification to generate derivatives with potentially altered biological activities. Research in this area often involves the semi-synthesis of new analogues from naturally isolated alkaloids. The primary sites for modification on the benzoylmesaconine scaffold and related aconitine-type alkaloids include the ester groups at the C-8 and C-14 positions, the alkyl substituent on the nitrogen atom of ring A, and the various methoxy (B1213986) and hydroxyl groups attached to the core structure.
Key metabolic and synthetic reactions that have been explored on this class of compounds include:
Hydrolysis: The ester linkages, particularly the acetyl group at C-8 found in parent compounds like aconitine (B1665448), are susceptible to hydrolysis. The conversion of highly toxic diester-diterpenoid alkaloids into less toxic benzoyl monoester alkaloids, such as benzoylmesaconine, is a well-documented example of this modification. researchgate.net
N-Dealkylation: The ethyl group on the nitrogen atom is a common site for metabolic N-deethylation, which can influence the molecule's interaction with biological targets. researchgate.net
O-Demethylation: The methoxy groups, such as the one at C-16, can be demethylated, creating new hydroxyl groups that can alter the compound's polarity and hydrogen-bonding capabilities. researchgate.net
Esterification and Etherification: The hydroxyl group at C-8 is a key target for creating new derivatives. For instance, semi-synthetic analogues like 8-O-deacetyl-8-O-ethylcrassicauline A and 8-O-ethylyunaconitine have been prepared from related C19-diterpenoid alkaloids, demonstrating that this position can be modified to introduce different ether or ester functionalities. jst.go.jp These modifications are intended to probe the steric and electronic requirements of the binding site.
Modification of Ester Groups: The benzoyl group at C-14 is a critical feature. SAR studies on related compounds involve modifying this aromatic ester to understand its role in biological activity.
These systematic modifications allow researchers to build a library of derivatives, which can then be tested to establish clear relationships between specific structural changes and their impact on preclinical biological activities like analgesic and anti-inflammatory effects.
Correlating Specific Structural Features with Observed Preclinical Biological Activities
SAR studies have successfully identified several structural features of C19-diterpenoid alkaloids that are critical for their preclinical biological activities, particularly analgesic and anti-inflammatory effects.
For analgesic activity , a consensus has emerged from various studies on the key structural requirements. researchgate.netjst.go.jpnih.gov These include:
Tertiary Amine in Ring A: The presence of a tertiary amine, typically with an ethyl or methyl substituent on the nitrogen, is considered important.
Substitution at C-8: An acetoxyl or a substituted ether group, such as an ethoxyl group, at the C-8 position is crucial for potent analgesic effects. jst.go.jp Studies on crassicauline A and yunaconitine (B1683533) analogues showed that replacing the acetyl group with an ethyl group could yield highly potent analgesics. jst.go.jp
Aromatic Ester at C-14: An aromatic ester, like the benzoyl group in benzoylmesaconine, is an essential structural feature for analgesic activity. researchgate.net
Saturation of Ring D: The saturation state of the D-ring has also been identified as an important factor contributing to the analgesic properties of this class of compounds. researchgate.netjst.go.jp
For anti-inflammatory activity , the ester functionalities are also paramount. The transition from diester alkaloids (e.g., aconitine, hypaconitine) to monoester alkaloids (e.g., benzoylmesaconine) through hydrolysis significantly alters the activity profile. nih.gov While this conversion reduces toxicity, the resulting monoester compounds often retain significant anti-inflammatory properties. nih.govmdpi.com The type and position of the ester groups are determining factors for the potency of this effect.
The following interactive table summarizes the influence of key structural features on the analgesic activity of C19-diterpenoid alkaloids, based on findings from SAR studies.
| Structural Feature | Position | Influence on Analgesic Activity | Reference |
| Tertiary Amine | Ring A (Nitrogen) | Considered an important feature for activity. | researchgate.netjst.go.jp |
| Acetoxyl Group | C-8 | Contributes significantly to potent activity. | researchgate.netjst.go.jp |
| Ethoxyl Group | C-8 | Can enhance potency when replacing an acetoxyl group. | jst.go.jp |
| Aromatic Ester (e.g., Benzoyl) | C-14 | Deemed an essential feature for potent analgesia. | researchgate.net |
| Saturated Ring | D-Ring | Important for maintaining the active conformation. | researchgate.netjst.go.jp |
Computational Approaches and In Silico Modeling in SAR Analysis
Computational chemistry has become an indispensable tool for elucidating the SAR of complex natural products like benzoylmesaconine and its derivatives. These in silico methods provide insights into the molecular properties that govern biological activity and help rationalize experimental findings.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to series of diterpenoid alkaloids to model their anti-inflammatory and local anesthetic activities. nih.govmdpi.comtandfonline.comnih.gov In one such study focusing on anti-inflammatory effects, a QSAR model was developed for 15 diterpenoid alkaloids. nih.govmdpi.com This model established a mathematical relationship between the biological activity (measured as EC50) and a set of calculated molecular descriptors. The resulting equation highlighted the importance of various physicochemical properties in determining anti-inflammatory potency.
The following interactive table details some of the molecular descriptors used in a QSAR model for the anti-inflammatory activity of diterpenoid alkaloids and their correlation with activity.
| Descriptor | Description | Correlation with Activity (log EC50) | Reference |
| SAA | Surface Area Accessible | Negative | nih.govmdpi.com |
| SAG | Surface Area Grid | Positive | nih.govmdpi.com |
| VOL | Volume | Positive | nih.govmdpi.com |
| HE | Hydration Energy | Negative | nih.govmdpi.com |
| LogP | Logarithm of Partition Coefficient | Negative | nih.govmdpi.com |
| REF | Molar Refractivity | Negative | nih.govmdpi.com |
| POL | Polarization | Negative | nih.govmdpi.com |
| MASS | Molecular Mass | Negative | nih.govmdpi.com |
| BE | Binding Energy | Positive | nih.govmdpi.com |
| HF | Heat of Formation | Positive | nih.govmdpi.com |
A negative correlation with log(EC50) implies that an increase in the descriptor's value leads to higher potency (lower EC50). This model suggests that properties related to molecular size, partitioning (LogP), and energy are key determinants of anti-inflammatory activity.
Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. Docking studies on diterpenoid alkaloids have explored their interactions with targets such as neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and cyclooxygenase-2 (COX-2). nih.govmdpi.com A recent study specifically investigating the interaction between benzoylmesaconine (BMA) and hen egg white lysozyme (B549824) (HEWL) used molecular docking to identify significant hydrogen bonds and hydrophobic interactions between the alkaloid and key amino acid residues of the protein. researchgate.net Such studies are crucial for understanding the molecular basis of the observed biological activities and for guiding the rational design of new, more potent, and selective derivatives.
Metabolic and Pharmacokinetic Research of Benzoylmesaconine Hydrochloride
In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
Preclinical studies, primarily in rodent models, have provided initial insights into the pharmacokinetic profile of Benzoylmesaconine (B1261751) (BMA). These studies are crucial for characterizing how the compound is handled by a living organism.
An in vivo study in rats was conducted to compare the pharmacokinetics of pure Benzoylmesaconine with Benzoylmesaconine administered as part of the Wutou decoction, a traditional Chinese medicine preparation. frontiersin.org Following oral administration of pure BMA, the compound was absorbed rapidly, with the time to reach maximum plasma concentration (Tmax) being approximately 35.0 ± 11.2 minutes. nih.gov The elimination of BMA was also observed to be swift. nih.gov
The plasma concentration-time profile of pure BMA in rats demonstrated a rapid increase followed by a sharp decline. nih.gov The half-life (T1/2) of pure BMA was determined to be 228.3 ± 117.0 minutes, and the mean residence time (MRT) was 155.0 ± 33.2 minutes. frontiersin.org The area under the plasma concentration-time curve (AUC(0-t)), a measure of total drug exposure, was found to be 2247.4 ± 1171.9 ng·min/mL for pure BMA. nih.gov
While specific studies on the tissue distribution and excretion of Benzoylmesaconine Hydrochloride are limited, research on the related compound, mesaconine (B8520833), suggests that it is well-distributed in tissues and a significant amount of the unchanged form is found in feces. researchgate.net This indicates that biliary excretion may play a role in the elimination of these related alkaloids. However, it is important to note that mesaconine has low intestinal permeability, which may not be the case for Benzoylmesaconine. researchgate.net Further research is needed to specifically delineate the distribution and excretion pathways of Benzoylmesaconine Hydrochloride.
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (ng/mL) | 16.2 ± 6.7 |
| Tmax (min) | 35.0 ± 11.2 |
| T1/2 (min) | 228.3 ± 117.0 |
| AUC(0-t) (ng·min/mL) | 2247.4 ± 1171.9 |
| MRT(0-t) (min) | 155.0 ± 33.2 |
Metabolite Identification and Metabolic Pathway Mapping of Benzoylmesaconine Hydrochloride
Detailed studies specifically identifying the metabolites and mapping the metabolic pathways of Benzoylmesaconine Hydrochloride are not extensively available in the current scientific literature. However, insights can be drawn from the metabolism of its parent compound, mesaconitine (B191843).
Benzoylmesaconine is formed through the hydrolysis of mesaconitine, a process that is considered a detoxification step as the toxicity of the resulting monoester alkaloid is significantly reduced. nih.gov This hydrolysis can occur during the processing of herbal preparations or in vivo. researchgate.netarabjchem.org
The subsequent metabolism of Benzoylmesaconine itself has not been fully elucidated. For its parent compound, mesaconitine, in vitro studies using rat liver microsomes have identified several metabolic reactions, including demethylation, deacetylation, dehydrogenation, and hydroxylation. nih.gov It is plausible that Benzoylmesaconine may undergo similar phase I metabolic transformations. Phase II metabolism, which typically involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion, may also occur. frontiersin.org
Further research utilizing techniques such as high-resolution mass spectrometry with rat or human liver microsomes or hepatocytes is necessary to identify the specific metabolites of Benzoylmesaconine and to construct a comprehensive metabolic pathway map. mdpi.com
Characterization of Enzyme Systems Involved in Benzoylmesaconine Hydrochloride Biotransformation
The specific enzyme systems responsible for the biotransformation of Benzoylmesaconine Hydrochloride have not been definitively characterized. However, based on studies of its parent compound, mesaconitine, the cytochrome P450 (CYP) superfamily of enzymes is likely to play a significant role.
In vitro studies on mesaconitine metabolism in rat liver microsomes have indicated that it is primarily metabolized by the CYP3A subfamily of enzymes. nih.gov The use of specific inhibitors for different CYP isoforms in these studies helped to pinpoint the major contributors to its metabolism. nih.gov Given the structural similarities, it is reasonable to hypothesize that CYP3A4, a major drug-metabolizing enzyme in humans, may also be involved in the metabolism of Benzoylmesaconine. nih.govnih.gov
The biotransformation of drugs is generally categorized into phase I and phase II reactions. researchgate.net Phase I reactions, often catalyzed by CYP enzymes, introduce or expose functional groups on the drug molecule. researchgate.net Phase II reactions involve the conjugation of these groups with polar endogenous substrates. mdpi.com It is possible that Benzoylmesaconine undergoes both phase I and phase II metabolic processes.
To definitively characterize the enzyme systems involved in Benzoylmesaconine Hydrochloride biotransformation, further in vitro studies are required. These would typically involve incubating the compound with a panel of recombinant human CYP enzymes or using human liver microsomes in the presence of specific chemical inhibitors to identify the key enzymes responsible for its metabolism. nih.gov
Advanced Analytical Methodologies for Benzoylmesaconine Hydrochloride Research
High-Performance Liquid Chromatography (HPLC) Applications in Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Benzoylmesaconine (B1261751) Hydrochloride in various matrices, including herbal preparations. Its robustness, precision, and reliability make it a preferred method for quality control.
Researchers have developed optimized and validated HPLC methods specifically for the determination of benzoylmesaconine (BMA). A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. A typical stationary phase is an RP-C18 column, offering excellent separation for alkaloids. The mobile phase is often a gradient mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. The buffer is crucial for achieving good peak shape and resolution; a combination of dilute phosphoric acid adjusted with triethylamine (B128534) to a slightly acidic pH (e.g., pH 3.0) has been shown to be effective. Method validation studies have demonstrated the high precision of these HPLC methods, with relative standard deviations (RSDs) for intra-day and inter-day assays being less than 1.36%. Furthermore, the accuracy is confirmed by high average recovery rates, often around 97%. These validated methods are applicable for the quality control of processed aconite roots and their derived products by using benzoylmesaconine as a chemical marker.
| Parameter | HPLC Method for Benzoylmesaconine (BMA) Analysis |
| Stationary Phase | RP-C18 Column |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous phase (containing 0.1% phosphoric acid adjusted with triethylamine to pH 3.0) |
| Detection | UV Detector |
| Intra-day Precision (RSD) | < 1.36% |
| Inter-day Precision (RSD) | < 1.36% |
| Average Recovery Rate | 96.95% |
| Application | Quantitative analysis of BMA in processed aconite roots and their products |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Identification and Quantification
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a significant leap in analytical capability, combining the superior separation power of LC with the high sensitivity and selectivity of MS detection. This hyphenated technique is invaluable for both the unambiguous identification and precise quantification of Benzoylmesaconine Hydrochloride, even at trace levels in complex biological matrices.
Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, coupled with tandem mass spectrometry (MS/MS), is a particularly powerful tool. UPLC systems use columns with smaller particle sizes (e.g., 1.7 µm), which results in faster analysis times and improved resolution. For Benzoylmesaconine analysis, a C18 column is typically used with a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297).
The mass spectrometer, often a triple quadrupole (QQQ) or a high-resolution system like Quadrupole Time-of-Flight (Q-TOF), is operated in positive electrospray ionization (ESI) mode. For quantification, the MS/MS system is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored. This provides exceptional selectivity, minimizing interference from matrix components. Validated UPLC-MS/MS methods have achieved low limits of quantification (LLOQ) for benzoylmesaconine, for instance, 0.3 ng/mL in rat plasma. The precision of these methods is high, with intra-day and inter-day RSDs reported to be below 6.1% and 13.9%, respectively. scielo.br High-resolution HPLC-TOF/MS methods are also employed to identify and compare various alkaloids, including benzoylmesaconine, in herbal samples, aiding in the analysis of chemical changes during processing. nih.govresearchgate.net
| Parameter | UPLC-MS/MS Method for Benzoylmesaconine (BMA) Quantification |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase | Acquity UPLC BEH C18 (1.7 µm; 2.1 mm × 50 mm) |
| Mobile Phase | Gradient of ammonium acetate and acetonitrile |
| Mass Spectrometer | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL (in plasma) |
| Intra-day Precision (RSD%) | < 6.1% |
| Inter-day Precision (RSD%) | < 13.9% |
| Application | Pharmacokinetic studies and trace quantification in biological samples |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is increasingly recognized for its role in quantitative analysis. nih.govnanalysis.comusp.org For a complex diterpenoid alkaloid like Benzoylmesaconine Hydrochloride, NMR provides definitive structural information and can serve as a primary ratio method for quantification.
For structural analysis, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. The 1D ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. uobasrah.edu.iq Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for piecing together the intricate molecular structure by establishing proton-proton and proton-carbon connectivities through covalent bonds. This allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and stereochemistry of the molecule.
Quantitative NMR (qNMR) offers a powerful alternative to chromatographic methods for determining the purity of a substance or its concentration in a solution. nih.govmdpi.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. usp.org By integrating the signals of the analyte and comparing them to the signals of a certified internal standard of known concentration, the absolute purity or concentration of Benzoylmesaconine Hydrochloride can be determined with high accuracy and precision, traceable to the International System of Units (SI). mdpi.com This makes qNMR a valuable tool for the certification of reference materials.
Emerging Chromatographic and Spectrometric Approaches in Benzoylmesaconine Hydrochloride Research
The field of analytical chemistry is continuously evolving, with new techniques offering improvements in speed, resolution, efficiency, and environmental sustainability. Several of these emerging approaches are highly applicable to the analysis of Benzoylmesaconine Hydrochloride and other Aconitum alkaloids.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) represents a significant advancement in LC-MS. frontiersin.orgresearchgate.net This technique pairs the high-speed, high-resolution separation of UHPLC with a high-resolution mass spectrometer. QTOF instruments provide highly accurate mass measurements, which facilitate the confident identification of compounds by determining their elemental composition. This is particularly useful in metabolomics studies or for identifying unknown degradation products or metabolites of Benzoylmesaconine. frontiersin.org
Supercritical Fluid Chromatography (SFC) is re-emerging as a powerful separation technique and a "green" alternative to normal- and reversed-phase HPLC. nih.govchromatographytoday.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. thieme-connect.com This mobile phase exhibits low viscosity and high diffusivity, leading to faster separations and reduced backpressure. chromatographytoday.comthieme-connect.com SFC has demonstrated excellent performance in the separation of various alkaloids, including those from Aconitum species, achieving short run times (e.g., 3 minutes) and high sensitivity, with limits of quantification in the sub-ng/mL range when coupled with MS. nih.govthieme-connect.com
Counter-Current Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid stationary phase, eliminating irreversible adsorption of the sample. It is particularly useful for the isolation and purification of natural products. CCC has been successfully applied to the efficient separation of C19-diterpenoid alkaloids from Aconitum species, including the closely related benzoylaconine (B606023), yielding high-purity compounds in a single run. nih.gov This makes it a valuable tool for obtaining pure Benzoylmesaconine Hydrochloride for use as a reference standard or for further research.
Future Directions and Research Perspectives on Benzoylmesaconine Hydrochloride
Exploration of Uncharted Biological Activities and Novel Preclinical Therapeutic Potentials
While Benzoylmesaconine (B1261751) Hydrochloride is recognized for its analgesic and anti-inflammatory properties, the full spectrum of its biological activities remains largely uncharted. Future research is poised to delve into novel therapeutic applications, drawing inspiration from the broader class of diterpenoid alkaloids to which it belongs.
One promising avenue of exploration is in the realm of neuroprotection . Diterpenoid alkaloids have demonstrated a range of effects on the central nervous system, including anticonvulsant and neuroprotective activities. maxapress.comnih.gov The potential for Benzoylmesaconine Hydrochloride to modulate neuronal pathways and protect against neurodegenerative processes warrants thorough investigation. Preclinical studies could explore its efficacy in models of neuroinflammation and neuronal damage.
Furthermore, the anticancer potential of diterpenoid alkaloids is an area of growing interest. semanticscholar.orgnih.gov Numerous compounds within this class have exhibited cytotoxic activity against various cancer cell lines. semanticscholar.orgnih.gov Future preclinical research could focus on screening Benzoylmesaconine Hydrochloride against a panel of cancer cells to identify any potential cytostatic or cytotoxic effects. Mechanistic studies would then be crucial to elucidate the underlying pathways, which may involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling cascades implicated in tumorigenesis.
The exploration of its effects on the cardiovascular system also presents a compelling research direction. Some related alkaloids have been investigated for their cardiac effects, and a network pharmacology study has identified potential targets for benzoylmesaconine in the context of heart failure. cdnsciencepub.com Further preclinical investigations could clarify its specific cardiovascular activities and mechanisms of action.
Finally, its role in immunomodulation beyond general anti-inflammatory effects is an area ripe for discovery. Investigating its influence on specific immune cell subsets and cytokine profiles could reveal novel therapeutic applications in autoimmune diseases or other immune-mediated conditions.
Innovations in Synthetic Chemistry and Biosynthetic Engineering of Benzoylmesaconine Hydrochloride
The complex, cage-like structure of diterpenoid alkaloids, including Benzoylmesaconine, presents a significant challenge for chemical synthesis. nih.govnih.gov However, recent advancements in synthetic organic chemistry are paving the way for more efficient and innovative approaches to constructing these intricate molecular architectures.
In parallel with chemical synthesis, biosynthetic engineering offers a promising alternative for the sustainable production of Benzoylmesaconine Hydrochloride. The biosynthetic pathways of diterpenoid alkaloids in Aconitum species are beginning to be elucidated through multi-omics approaches. nih.govresearchgate.net Future research will likely focus on identifying and characterizing the specific enzymes involved in the biosynthesis of Benzoylmesaconine.
Once these enzymatic steps are understood, metabolic engineering techniques could be employed to enhance the production of Benzoylmesaconine in its native plant host or to transfer the entire biosynthetic pathway to a microbial host, such as Saccharomyces cerevisiae or Escherichia coli. mdpi.commdpi.com This would not only provide a more sustainable and scalable source of the compound but also open up possibilities for producing novel derivatives with improved therapeutic properties through engineered biosynthesis.
Advancements in Analytical Characterization Techniques for Enhanced Research Precision
The accurate detection and quantification of Benzoylmesaconine Hydrochloride in complex biological and herbal matrices are crucial for both quality control and pharmacokinetic studies. Future research will continue to leverage and refine advanced analytical techniques to achieve greater sensitivity, specificity, and efficiency.
Liquid chromatography-mass spectrometry (LC-MS) , particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), has become the cornerstone for the analysis of Aconitum alkaloids. nih.govnih.govnih.govresearchgate.netnih.gov Future advancements in this area will likely focus on the development of even more sensitive and rapid methods, allowing for the detection of trace amounts of Benzoylmesaconine and its metabolites in biological samples. oup.com High-resolution mass spectrometry (HRMS) will also play an increasingly important role in the structural elucidation of novel metabolites and degradation products. oup.com
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of diterpenoid alkaloids. cdnsciencepub.comrhhz.netacs.orgacs.orgproquest.com Future applications of NMR will likely involve the use of more powerful magnets and advanced pulse sequences to resolve complex spectra and to study the conformational dynamics of Benzoylmesaconine Hydrochloride and its interactions with biological macromolecules. Two-dimensional NMR techniques will continue to be essential for the unambiguous assignment of proton and carbon signals in novel derivatives. rhhz.net
The table below summarizes some of the key analytical techniques and their future applications in the study of Benzoylmesaconine Hydrochloride.
| Technique | Current Applications | Future Advancements and Applications |
|---|---|---|
| UPLC-MS/MS | Quantification in plasma and herbal preparations, pharmacokinetic studies. nih.govnih.govfrontiersin.org | Increased sensitivity for trace metabolite detection, high-throughput screening, real-time analysis. |
| HRMS | Accurate mass measurement for formula determination. | Structural elucidation of unknown metabolites, impurity profiling. |
| NMR Spectroscopy | Structural elucidation and confirmation. cdnsciencepub.comrhhz.net | Conformational analysis, studying drug-receptor interactions, analysis of complex mixtures. |
| DESI-MSI | Imaging of alkaloid distribution in plant tissues. researchgate.net | In-situ analysis of drug distribution in animal tissues, cellular localization studies. |
Interdisciplinary Research Integrating Omics Technologies for Comprehensive Understanding
A holistic understanding of the pharmacological effects and underlying mechanisms of Benzoylmesaconine Hydrochloride will require an interdisciplinary approach that integrates various "omics" technologies. maxapress.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.net This systems-level perspective will be crucial for moving beyond single-target interactions to a more comprehensive network-based understanding of the compound's biological activity.
Genomics and transcriptomics can provide insights into the genetic basis of Benzoylmesaconine's effects. For instance, sequencing the genome and transcriptome of Aconitum species can help identify the genes and regulatory networks involved in its biosynthesis. nih.govfrontiersin.orgnih.govresearchgate.net In pharmacological studies, transcriptomic analysis of cells or tissues treated with Benzoylmesaconine can reveal changes in gene expression patterns, thereby identifying potential molecular targets and pathways.
Proteomics can be used to study the changes in protein expression and post-translational modifications in response to Benzoylmesaconine treatment. This can help in identifying the specific proteins that interact with the compound and the signaling pathways that are modulated.
Metabolomics offers a powerful tool for studying the global metabolic changes induced by Benzoylmesaconine. By analyzing the metabolic profiles of biological systems, researchers can gain insights into the compound's mechanism of action and identify potential biomarkers of its efficacy or toxicity. nih.gov
The integration of these omics datasets through bioinformatics and systems biology will be essential for constructing comprehensive models of Benzoylmesaconine's mechanism of action. nih.govfrontiersin.org This integrated approach will not only enhance our fundamental understanding of this natural product but also facilitate the discovery of novel therapeutic applications and the development of personalized medicine strategies.
The table below outlines the potential applications of different omics technologies in future research on Benzoylmesaconine Hydrochloride.
| Omics Technology | Potential Research Applications for Benzoylmesaconine Hydrochloride |
|---|---|
| Genomics | Identification of biosynthetic gene clusters in Aconitum species, pharmacogenomic studies to identify genetic variations influencing drug response. nih.govfrontiersin.orgnih.govresearchgate.net |
| Transcriptomics | Elucidation of gene regulatory networks affected by the compound, identification of molecular targets and pathways. |
| Proteomics | Identification of protein interaction partners, characterization of signaling pathway modulation. |
| Metabolomics | Understanding of systemic metabolic effects, biomarker discovery, elucidation of metabolic fate. nih.gov |
| Integrative Omics | Construction of comprehensive mechanism-of-action models, network pharmacology, systems-level understanding of therapeutic and toxic effects. nih.govfrontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
